molecular formula C6H5FN4 B8090363 7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine

7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B8090363
M. Wt: 152.13 g/mol
InChI Key: OFTKQLPOXRUXFE-UHFFFAOYSA-N
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Description

7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine (CAS: 1639965-60-8, Molecular Formula: C₆H₅FN₄, Molecular Weight: 152.13 g/mol) is a fluorinated derivative of the 1H-imidazo[4,5-c]pyridine scaffold. Its structure comprises a fused imidazole and pyridine ring system with a fluorine substituent at position 7 and an amino group at position 4 (Figure 1).

Properties

IUPAC Name

7-fluoro-3H-imidazo[4,5-c]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN4/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTKQLPOXRUXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=N1)N)NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine typically involves the following steps:

  • Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 4-aminopyridine derivatives with suitable fluorinated reagents[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.

  • Fluorination: [_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Alkyl halides, amines

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction: Reduced derivatives such as amines or alcohols.

  • Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Antiviral Properties

One of the notable applications of compounds structurally related to 7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine is their antiviral activity. Research has demonstrated that imidazoquinoline derivatives, including those with similar structures, exhibit efficacy against viral infections such as herpes simplex virus (HSV). For instance, compounds like 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine have shown significant activity in reducing lesion severity in animal models of HSV infection, suggesting potential for clinical use in treating viral diseases through topical or systemic administration .

Antitubercular Activity

Another significant application is in the fight against tuberculosis. Studies on imidazo[4,5-b]pyridine derivatives have indicated promising antitubercular activity. For example, certain derivatives have demonstrated minimal inhibitory concentrations (MIC) against Mycobacterium tuberculosis, indicating their potential as new therapeutic agents for tuberculosis treatment . The design of these compounds often involves modifications to enhance their biological activity and solubility.

Cancer Therapeutics

This compound and its analogs are also being investigated for their anticancer properties. Research has highlighted the potential of imidazo[4,5-c]pyridine derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibiting PARP can increase the sensitivity of cancer cells to chemotherapy . Furthermore, studies have shown that these compounds can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer drugs.

Anti-inflammatory Effects

In addition to their antiviral and anticancer properties, imidazo[4,5-c]pyridine derivatives have been studied for their anti-inflammatory effects. Certain compounds have demonstrated the ability to inhibit inflammatory responses in various models, suggesting their potential use in treating conditions characterized by chronic inflammation . This application is particularly relevant in diseases such as rheumatoid arthritis and other inflammatory disorders.

Structure-Activity Relationship (SAR) Studies

Research on the structure-activity relationships of imidazo[4,5-c]pyridine derivatives has been crucial for optimizing their pharmacological profiles. By systematically modifying various substituents on the core structure, researchers can enhance desired properties such as potency and selectivity while minimizing side effects . These studies are essential for guiding the design of new compounds with improved therapeutic indices.

Summary Table of Applications

ApplicationDescriptionReference
AntiviralEffective against herpes simplex virus; reduces lesion severity
AntitubercularExhibits potent activity against Mycobacterium tuberculosis
Cancer TherapeuticsInhibits PARP; induces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammatory responses; potential use in chronic inflammatory diseases
SAR StudiesEnhances potency and selectivity through structural modifications

Mechanism of Action

The mechanism by which 7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine exerts its effects involves its interaction with molecular targets such as Toll-like receptors (TLRs). By binding to TLR7, it activates the innate immune response, leading to the production of cytokines and other immune mediators.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

Substituent Impact on Stability :

  • C7-phenethyl and C7-phenyl analogues exhibit instability during synthesis, likely due to steric and electronic effects of bulky aryl groups . The smaller fluorine substituent in 7-fluoro-1H-imidazo[4,5-c]pyridin-4-amine may confer improved stability.
  • Deglycosylation and decomposition were observed in analogues with electron-rich C7 substituents under mild heating .

TLR7/8 Agonism: N1-benzyl and C2-butyl substitutions (e.g., 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine) enhance TLR7 specificity, with EC₅₀ values in the micromolar range . However, direct TLR activity data for the fluoro derivative remains unreported.

Synthetic Accessibility :

  • 7-Iodo and 7-phenyl derivatives are synthesized via Suzuki-Miyaura cross-coupling, but yields are moderate (27–42%) . Fluorination at C7 may require specialized reagents (e.g., Selectfluor or N-fluoropyridinium salts).

Physicochemical Properties

Property This compound 1-Benzyl-2-butyl Analogues 7-Phenyl Analogues
Molecular Weight (g/mol) 152.13 280.37 211.22
LogP ~1.2 (predicted) ~3.5 ~2.8
Solubility Moderate in DMSO, poor in water Lipophilic Moderate in DMF

SAR Trends in TLR7 Agonism

  • N1 Substitution : Benzyl groups at N1 are critical for TLR7 activity, as seen in 1-benzyl-2-butyl derivatives .
  • C2 Substitution : Alkyl chains (e.g., butyl) at C2 enhance potency, possibly by stabilizing hydrophobic interactions with the receptor .
  • C6/C7 Substitution : Aryl groups at C6/C7 (e.g., phenyl, phenethyl) often reduce activity, but benzyl or phenethyl at C6 reinstates TLR7 agonism . Fluorine at C7 may modulate steric and electronic interactions without steric hindrance.

Biological Activity

7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its applications in cancer therapy. This article reviews the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and specific case studies that highlight its therapeutic potential.

Target Interactions
this compound primarily interacts with various kinases, which are critical in cellular signaling pathways. Kinase inhibitors can modulate cell growth and proliferation, making them valuable in cancer treatment. The compound's structure allows it to fit into the active sites of these enzymes, effectively blocking their activity and leading to reduced cell proliferation.

Biochemical Pathways
The inhibition of kinases by this compound affects several cellular processes:

  • Cell Cycle Regulation : By inhibiting specific kinases, the compound can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound may also promote apoptosis in malignant cells through the activation of pro-apoptotic pathways .

Pharmacokinetics

Research indicates that imidazo[4,5-c]pyridine derivatives like this compound exhibit favorable pharmacokinetic properties:

  • Stability : Studies show high stability in human liver microsomes, suggesting a lower likelihood of rapid metabolism and elimination from the body.
  • Bioavailability : The compound's design enhances its solubility and absorption, which are crucial for effective therapeutic use .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Study Activity Tested IC50/EC50 Values Notes
Trypanosoma brucei Inhibition288 nM (compound without substitution)Substituted derivatives showed improved activity.
Antiproliferative ActivityIC50 values ranging from 0.4 to 3.2 μM across various cancer cell linesBromo-substituted derivatives exhibited enhanced activity.
Kinase InhibitionSpecific IC50 values not provided; general inhibition notedEffective against multiple kinase targets.

Case Studies

  • Trypanosoma brucei Study : A study focused on the synthesis and biological evaluation of imidazo[4,5-c]pyridine derivatives found that this compound derivatives displayed significant inhibition against Trypanosoma brucei, a causative agent of African sleeping sickness. The results indicated that modifications to the imidazo ring could enhance potency significantly .
  • Cancer Cell Lines Evaluation : In vitro studies assessed the antiproliferative effects of various derivatives against a range of human cancer cell lines including glioblastoma and colorectal carcinoma. The data revealed that certain substitutions on the imidazo ring led to increased selectivity and potency against specific cancer types, with some compounds achieving low micromolar IC50 values .
  • Kinase Inhibition Profiles : A detailed analysis of kinase inhibition showed that this compound could effectively inhibit key kinases involved in cancer progression. The structure-activity relationship (SAR) studies highlighted how different substituents impacted binding affinity and selectivity towards various kinases .

Q & A

Q. Data Analysis Example :

TechniqueKey Data for 7-Fluoro Derivative
19F^{19}\text{F}-NMRδ = -118.2 ppm (singlet, 1F)
HRMS (ESI+)[M+H]⁺: m/z 167.0824 (calc. 167.0826)

What methodologies address contradictions in reported biological activities of imidazo-pyridine analogs?

Advanced Research Question
Discrepancies in bioactivity data (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Purity issues : Use HPLC (≥95% purity) and control for trace solvents/metals.
  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP concentration in kinase assays) .
  • Structural analogs : Compare with structurally validated compounds like 3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine to isolate fluorine-specific effects .

Methodological Recommendation : Perform dose-response curves (IC50_{50}) with positive controls (e.g., staurosporine for kinase assays).

How can computational modeling optimize reaction conditions for imidazo-pyridine synthesis?

Advanced Research Question
Quantum chemical calculations (e.g., DFT) predict optimal pathways:

  • Transition state analysis : Identifies energy barriers for fluorination or cyclization steps.
  • Solvent effects : COSMO-RS simulations guide solvent selection (e.g., DMF vs. DMSO) to stabilize intermediates .
  • Catalyst design : Screen transition metals (e.g., Pd, Cu) for cross-coupling steps using binding affinity simulations.

Case Study : A DFT study on analogous 1H-pyrazolo[3,4-d]pyrimidines reduced trial-and-error experiments by 40% in optimizing Suzuki-Miyaura couplings .

What safety protocols are critical for handling fluorinated imidazo-pyridines?

Basic Research Question
Fluorinated compounds pose unique hazards:

  • Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
  • Waste disposal : Fluorinated byproducts require neutralization (e.g., Ca(OH)2_2) before disposal .
  • Stability testing : Assess thermal stability via DSC to prevent exothermic decomposition during storage .

How can Design of Experiments (DoE) improve yield in multi-step syntheses?

Advanced Research Question
DoE minimizes experimental runs while maximizing

  • Variables : Temperature, catalyst loading, solvent ratio.
  • Response surface modeling : Identifies optimal conditions (e.g., 80°C, 5 mol% Pd(OAc)2_2, DMF:H2_2O 4:1) .
  • Case Application : A Plackett-Burman design increased yield of a related pyrazolo[3,4-d]pyrimidine from 52% to 78% by optimizing reflux time and pH .

What strategies validate the mechanism of action in biological studies?

Advanced Research Question

  • Pull-down assays : Use biotinylated probes to confirm target binding.
  • CRISPR/Cas9 knockouts : Validate specificity (e.g., kinase KO cells showing reduced compound activity) .
  • Metabolomics : Track cellular uptake and metabolite formation via 19F^{19}\text{F}-MRI or LC-MS .

How to differentiate between basic and advanced characterization challenges?

Q. Basic vs. Advanced

  • Basic : Confirming molecular weight (HRMS) and functional groups (FTIR).
  • Advanced : Resolving π-π stacking interactions in crystal structures or quantifying fluorine’s electronic effects via Hammett constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.